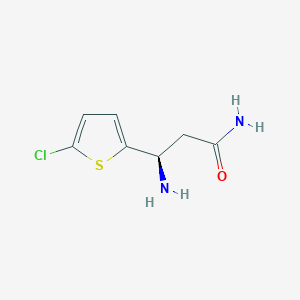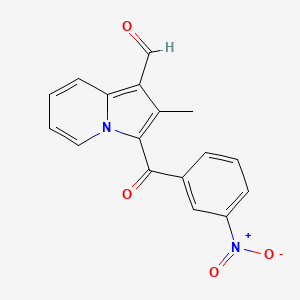
2-Methyl-3-(3-nitro-benzoyl)-indolizine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(3-nitro-benzoyl)-indolizine-1-carbaldehyde is a complex organic compound with significant interest in various fields of scientific research. This compound is characterized by the presence of a nitrobenzoyl group attached to an indolizine ring, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(3-nitro-benzoyl)-indolizine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the nitration of methyl benzoate followed by a series of condensation reactions to introduce the indolizine ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and condensation processes, utilizing advanced reactors and purification systems to achieve the desired product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-(3-nitro-benzoyl)-indolizine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzoyl and indolizine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and strong bases are employed under controlled conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
2-Methyl-3-(3-nitro-benzoyl)-indolizine-1-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-(3-nitro-benzoyl)-indolizine-1-carbaldehyde involves interactions with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the indolizine ring can interact with biological macromolecules, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Nitrobenzoyl chloride
- 3-Nitrobenzyl alcohol
- 2-Methyl-3-nitro-N-(3-pyridinylcarbamothioyl)benzamide
Uniqueness
Its indolizine ring structure differentiates it from other nitrobenzoyl compounds, offering unique opportunities for research and development .
Propiedades
Número CAS |
327085-91-6 |
|---|---|
Fórmula molecular |
C17H12N2O4 |
Peso molecular |
308.29 g/mol |
Nombre IUPAC |
2-methyl-3-(3-nitrobenzoyl)indolizine-1-carbaldehyde |
InChI |
InChI=1S/C17H12N2O4/c1-11-14(10-20)15-7-2-3-8-18(15)16(11)17(21)12-5-4-6-13(9-12)19(22)23/h2-10H,1H3 |
Clave InChI |
LNKGNWZLFFDPOP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N2C=CC=CC2=C1C=O)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


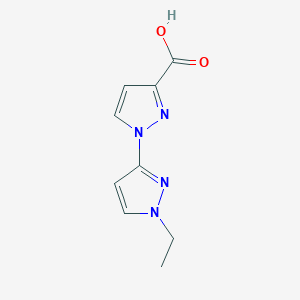
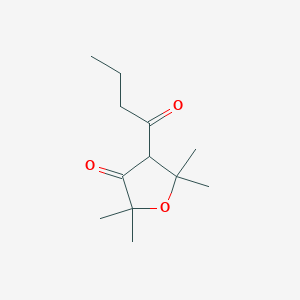
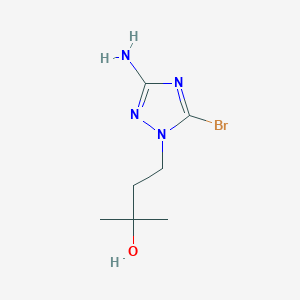
![4-{[4-(Dimethylamino)phenyl]methylidene}-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B13074335.png)
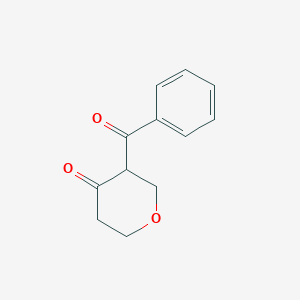
![N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine](/img/structure/B13074341.png)
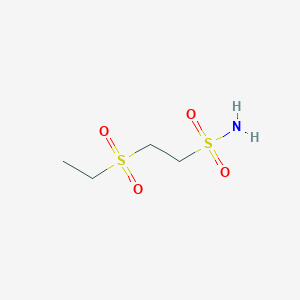
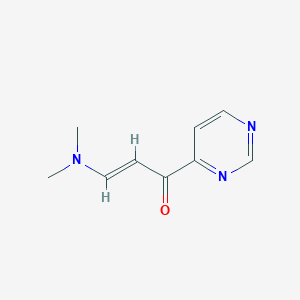
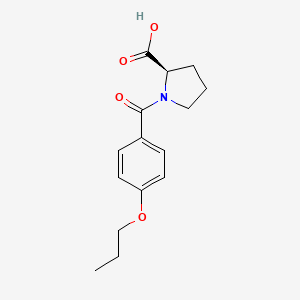
![2-[Amino(cyclopropyl)methyl]-4-bromo-6-chlorophenol](/img/structure/B13074370.png)

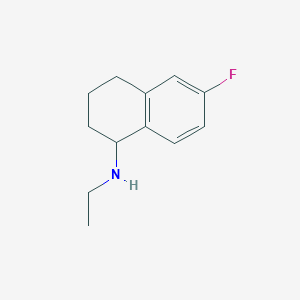
![2-Methyl-2,5-diazaspiro[3.4]octane](/img/structure/B13074383.png)
